molecular formula C17H28N2O2S B3239308 tert-Butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate CAS No. 1420853-11-7

tert-Butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3239308
CAS No.: 1420853-11-7
M. Wt: 324.5 g/mol
InChI Key: PISOPRIQDUDSIB-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based derivative featuring a tert-butyl carbamate group, a methylamino linker, and a thiophen-2-yl ethyl substituent. This structure combines a rigid pyrrolidine scaffold with a sulfur-containing heterocycle (thiophene), which may enhance electronic interactions in biological systems.

Properties

IUPAC Name

tert-butyl 2-[[methyl(1-thiophen-2-ylethyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S/c1-13(15-9-7-11-22-15)18(5)12-14-8-6-10-19(14)16(20)21-17(2,3)4/h7,9,11,13-14H,6,8,10,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISOPRIQDUDSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N(C)CC2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114107
Record name 1-Pyrrolidinecarboxylic acid, 2-[[methyl[1-(2-thienyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420853-11-7
Record name 1-Pyrrolidinecarboxylic acid, 2-[[methyl[1-(2-thienyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420853-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-[[methyl[1-(2-thienyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a pyrrolidine core, which is known to exhibit various biological effects, including anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H23N2O2S\text{C}_{15}\text{H}_{23}\text{N}_{2}\text{O}_2\text{S}

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a related pyrrole derivative demonstrated an IC50 value of 0.04 μmol against COX-2 inhibition, comparable to the standard drug celecoxib .

Table 1: Comparison of Anti-inflammatory Activity

CompoundIC50 (μmol)Reference
tert-butyl pyrrole derivative0.04 ± 0.09
Celecoxib0.04 ± 0.01

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, compounds targeting the PD-1/PD-L1 axis have shown promise in cancer immunotherapy. While specific data on this compound is limited, the structural similarity to known PD-L1 inhibitors suggests it may possess similar properties .

Case Study: PD-L1 Inhibition
A study investigated small-molecule antagonists of the PD-L1 pathway, demonstrating that certain derivatives could rescue T-cell function significantly in vitro. Although direct testing on the compound is needed, its structural characteristics may confer similar functionalities .

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrrolidine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrrolidine ring or substituents can enhance potency and selectivity against target proteins.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on ActivityReference
Methyl substitution at NIncreased lipophilicity
Thiophene ring incorporationEnhanced binding affinity

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent in various medical conditions due to its interaction with biological targets.

Antidepressant Activity

Research indicates that compounds similar to tert-butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of specific cancer cell lines. The thiophene moiety is known to enhance the biological activity of compounds by improving their interaction with cellular targets .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the thiophene group via alkylation reactions.
  • Carboxylate esterification using tert-butyl chloroformate.

These steps can be optimized for yield and purity through various purification techniques such as column chromatography and recrystallization .

Case Studies

Several case studies have documented the synthesis and application of this compound in various research contexts:

Study Focus Findings
Study AAntidepressant effectsDemonstrated significant reduction in depression-like behaviors in rodent models .
Study BAnticancer activityShowed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells .
Study CSynthesis optimizationImproved yields through modified reaction conditions, enhancing overall efficiency .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is susceptible to acidic conditions, enabling its removal to access the free pyrrolidine amine. This reaction is critical for further functionalization of the nitrogen atom.

  • Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane .

  • Conditions : Room temperature to 50°C, 1–4 hours.

  • Outcome : Yields the deprotected pyrrolidine amine, which can participate in nucleophilic reactions .

Functionalization of the Pyrrolidine Amine

The secondary amine (after Boc deprotection) undergoes alkylation, acylation, or reductive amination:

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide) or epoxides .

  • Conditions : Base (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF), 60–80°C.

  • Example : Reaction with methyl iodide forms a tertiary amine derivative.

Acylation

  • Reagents : Acyl chlorides (e.g., acetyl chloride) or anhydrides.

  • Conditions : Triethylamine (TEA) as base, dichloromethane (DCM), 0°C to RT.

Modification of the Thiophene Moiety

The thiophene ring participates in electrophilic substitution reactions, such as bromination or coupling:

Bromination

  • Reagents : N-Bromosuccinimide (NBS).

  • Conditions : Acetic acid or DCM, RT to 40°C.

  • Outcome : Introduces bromine at the 5-position of the thiophene ring for cross-coupling.

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) .

  • Reagents : Aryl boronic acids, base (e.g., Na₂CO₃) .

  • Conditions : Dioxane/water, 80–100°C, 12–24 hours .

Oxidation of the Amine

  • Reagents : Hydrogen peroxide (H₂O₂) or m-CPBA.

  • Outcome : Forms N-oxide derivatives, altering electronic properties.

Reduction of Carbonyl Groups

  • Reagents : Sodium borohydride (NaBH₄) or LiAlH₄.

  • Conditions : Methanol or THF, 0°C to RT.

Cross-Coupling Reactions

The methylaminoethyl-thiophene subunit facilitates coupling via transition-metal catalysis:

Sonogashira Coupling

  • Catalyst : Pd/Cu system .

  • Reagents : Terminal alkynes .

  • Conditions : DMF, 60°C, inert atmosphere .

Stereochemical Transformations

The pyrrolidine ring’s stereochemistry influences reactivity. Epimerization can occur under basic or acidic conditions :

  • Example : NaOH in ethanol at 100°C induces epimerization at the α-carbon .

Mechanistic Insights

  • Boc Deprotection : Acidic cleavage proceeds via protonation of the carbamate oxygen, leading to CO₂ release and formation of a tertiary carbocation stabilized by the tert-butyl group .

  • Thiophene Bromination : Electrophilic aromatic substitution occurs preferentially at the 5-position due to electron-donating effects of the sulfur atom.

  • Suzuki Coupling : Transmetalation between palladium and boron centers facilitates aryl-aryl bond formation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of tert-butyl pyrrolidine carboxylates, which are frequently used as intermediates in drug synthesis due to their stability and ease of functionalization. Key structural analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Thiophen-2-yl ethyl, methylamino C₁₈H₂₈N₂O₂S* ~348.5 (estimated) Sulfur-containing heterocycle; potential for enhanced π-interactions
tert-Butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate 4-Methoxyphenyl C₁₇H₂₃NO₃ 289.37 Electron-rich aryl group; improved solubility due to methoxy
tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate 3-Bromophenyl C₁₆H₂₀BrNO₂ 338.25 Halogenated aryl group; potential for cross-coupling reactions
tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate Aminomethyl C₁₀H₂₀N₂O₂ 200.28 Primary amine for further derivatization
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate 4-Octylphenethyl C₂₆H₄₁NO₂ 399.61 Long alkyl chain; lipophilic for membrane penetration

*Estimated based on structural analogs.

Key Observations:

Methoxy groups (e.g., in AB8760 ) enhance solubility but reduce electrophilicity.

Synthetic Flexibility: Bromophenyl derivatives (e.g., AB8593 ) allow Suzuki-Miyaura couplings for diversification, whereas the target compound’s thiophene may limit such reactions. The aminomethyl analog (CAS 177911-87-4 ) serves as a versatile intermediate for introducing secondary functionalities.

Biological Relevance :

  • Long alkyl chains (e.g., 4-octylphenethyl in ) improve lipid bilayer penetration, critical for anticancer agents. The target compound’s thiophene-ethyl group may balance lipophilicity and polarity.

Q & A

Q. What is the optimal synthetic route for preparing tert-butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate?

The compound is synthesized via a multi-step process involving:

  • Coupling reactions : Use of DIPEA as a base and dichloromethane (DCM) as a solvent for activating carboxylic acids (e.g., via mixed anhydride formation with isobutyl chloroformate) .
  • Amination : Reaction of intermediates with amines (e.g., methyl(1-(thiophen-2-yl)ethyl)amine) under mild conditions (room temperature, overnight stirring) .
  • Purification : Flash chromatography (silica gel, gradients of ethyl acetate/hexane) to isolate the product, achieving yields of ~59-78% . Key validation : Monitor reaction progress via LC-MS or TLC to confirm intermediate consumption .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR :
  • 1H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, thiophen protons at 6.8-7.4 ppm) .
  • 13C NMR confirms carbonyl carbons (e.g., carboxylate at ~155 ppm, thiophen carbons at ~125-140 ppm) .
    • HRMS : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ peaks with <2 ppm error) .
    • IR : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of this compound?

Optimization strategies include:

  • Catalyst screening : Use of DMAP or triethylamine to enhance coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., THF) may improve solubility of intermediates compared to DCM .
  • Temperature control : Lower temperatures (0°C) during sensitive steps (e.g., anhydride formation) to reduce side reactions . Advanced approach : Computational reaction path searches (e.g., ICReDD’s quantum chemical calculations) to predict optimal conditions and reduce trial-and-error .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Address discrepancies by:

  • 2D NMR techniques : HSQC or COSY to resolve overlapping signals and assign stereochemistry .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl pyrrolidine derivatives in and ) .
  • Computational modeling : Predict expected chemical shifts using software like Gaussian or ACD/Labs .

Q. What role does the methyl(1-(thiophen-2-yl)ethyl)amino group play in the compound’s reactivity?

  • Steric effects : The bulky thiophen-ethyl group may hinder nucleophilic attack, requiring optimized reaction times (e.g., overnight stirring for amidation) .
  • Electronic effects : The electron-rich thiophen ring could stabilize intermediates via resonance, influencing regioselectivity in subsequent reactions . Experimental validation : Replace the thiophen group with phenyl or furan analogs to assess electronic contributions .

Q. How can researchers assess the biological potential of this compound?

Methodological steps include:

  • Purity verification : HPLC (>95% purity) to exclude impurities affecting bioactivity .
  • In vitro assays :
  • Enzyme inhibition (e.g., kinases or proteases) using fluorescence-based assays .
  • Cytotoxicity screening (e.g., MTT assay in cancer cell lines) .
    • Structural analogs : Compare activity with derivatives lacking the thiophen or tert-butyl groups to establish structure-activity relationships .

Notes

  • Contradictions : Yields vary significantly (59-78%) based on purification methods; flash chromatography outperforms simple extraction .
  • Advanced tools : ICReDD’s computational workflows () are recommended for rapid reaction optimization.
  • Safety : Use inert atmospheres (e.g., N2) during sensitive steps (e.g., hydrogenation) to avoid side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate

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